REACTION_CXSMILES
|
C([O:8][C:9](=[O:21])[CH2:10][N:11]1[C:19]2[CH2:18][CH2:17][N:16]([CH3:20])[CH2:15][C:14]=2[N:13]=[CH:12]1)C1C=CC=CC=1>CCO>[CH3:20][N:16]1[CH2:17][CH2:18][C:19]2[N:11]([CH2:10][C:9]([OH:21])=[O:8])[CH:12]=[N:13][C:14]=2[CH2:15]1
|
Name
|
(5-methyl-4,5,6,7-tetrahydro-imidazo[4,5-c]pyridin-1-yl)acetic acid benzyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CN1C=NC=2CN(CCC21)C)=O
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC2=C(CC1)N(C=N2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |